5-Methoxynaphthalene-1-carbaldehyde

Vue d'ensemble

Description

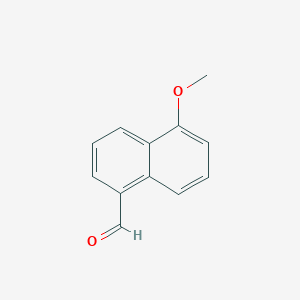

5-Methoxynaphthalene-1-carbaldehyde is an organic compound with a molecular weight of 186.21 . It is also known by its IUPAC name, 5-methoxy-1-naphthaldehyde .

Molecular Structure Analysis

The InChI code for 5-Methoxynaphthalene-1-carbaldehyde is1S/C12H10O2/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-8H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

5-Methoxynaphthalene-1-carbaldehyde is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

1. Natural Compound Isolation and Characterization

5-Methoxynaphthalene-1-carbaldehyde has been identified as a component of natural compounds. For example, it is found in the root of Vitex rotundifolia, as one of the arylnaphthalene norlignans, contributing to the understanding of plant chemistry and potential applications in natural product synthesis (Kawazoe, Yutani, & Takaishi, 1999).

2. Synthesis of Schiff Bases

Schiff bases derived from 2-Hydroxynaphthalene-1-carbaldehyde play a crucial role in chemical syntheses, serving as building blocks for a variety of commercially useful compounds and fluorescent chemosensors (Maher, 2018).

3. Cyclisation Reactions

2-Hydroxynaphthalene-1-carbaldehyde is involved in cyclisation reactions to produce different organic compounds, such as dihydrohydroxyquinazolinone and dihydroquinazolinone, which can be used in various synthetic applications (Christie & Moss, 1985).

4. Antimicrobial Activity

Compounds synthesized from derivatives of 5-Methoxynaphthalene-1-carbaldehyde exhibit significant antimicrobial activity, contributing to the field of pharmaceutical research and the development of new antimicrobial agents (Ashok et al., 2014).

5. Diversity-Oriented Synthesis

It is used as a versatile building block for diversity-oriented synthesis, creating a variety of polycyclic carbo- and heterocycles, expanding the possibilities in synthetic organic chemistry (Herrera et al., 2016).

6. Crystallographic Studies

Crystal structure studies involving 5-Methoxynaphthalene-1-carbaldehyde derivatives aid in the understanding of molecular configurations and interactions, which are crucial for material science and pharmaceutical research (Qiu, Ding, Dong, & Liu, 2008).

7. Synthesis of Bioactive Compounds

Its derivatives are synthesized for their potential in antimicrobial and antioxidant applications, contributing to the development of new therapeutics and understanding of molecular interactions in biological systems (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

8. Synthesis of Adenosine Antagonists

It has been used in the synthesis of potent adenosine antagonists, indicating its role in medicinal chemistry and drug development (Hutchinson, Luetjens, & Scammells, 1997).

9. Applications in Organic Chemistry

The compound is used in various organic chemistry reactions, like the generation of carbocations and spiro compounds, demonstrating its versatility in synthetic organic chemistry (Pozharskii, Vistorobskii, Rudnev, & Chernyshev, 1996).

Propriétés

IUPAC Name |

5-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQNWVZECIRJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467832 | |

| Record name | 5-methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxynaphthalene-1-carbaldehyde | |

CAS RN |

134594-22-2 | |

| Record name | 5-methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)

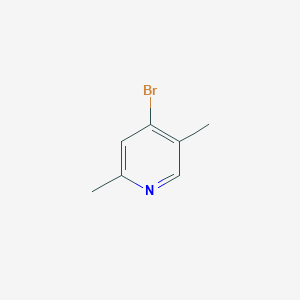

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)